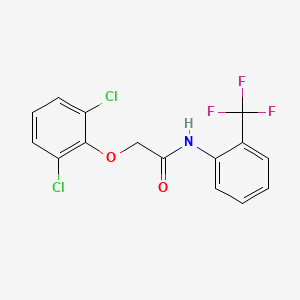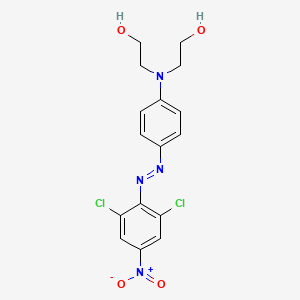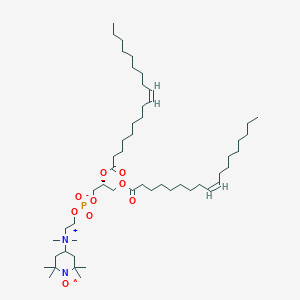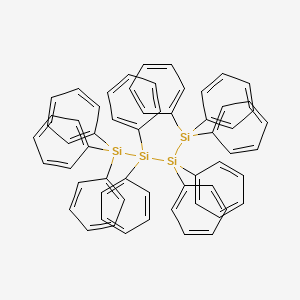
1,2-di-(9E-tetradecenoyl)-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimyristelaidoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid commonly used in the study of lipid monolayers and bilayers. It is a derivative of phosphatidylcholine, which is a major component of cell membranes. This compound is known for its role in various biological and industrial applications, particularly in the formulation of liposomes and other lipid-based delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimyristelaidoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of sn-glycero-3-phosphocholine with myristelaidic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of 1,2-dimyristelaidoyl-sn-glycero-3-phosphocholine involves large-scale esterification processes followed by purification using high-performance liquid chromatography (HPLC). The compound is then recrystallized to achieve high purity. Special precautions are taken to protect the product from oxidation and hydrolysis during storage .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimyristelaidoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized phospholipids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used to hydrolyze the ester bonds.
Major Products Formed
Oxidation: Oxidized phospholipids.
Hydrolysis: Myristelaidic acid and sn-glycero-3-phosphocholine.
Scientific Research Applications
1,2-Dimyristelaidoyl-sn-glycero-3-phosphocholine is widely used in scientific research due to its unique properties:
Mechanism of Action
1,2-Dimyristelaidoyl-sn-glycero-3-phosphocholine exerts its effects primarily through its interaction with cell membranes. The phospholipid structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. When used in drug delivery systems, it facilitates the attachment and transport of nanoparticles to bio-membranes, enhancing the delivery of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Similar in structure but differs in the fatty acid composition.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid with ethanolamine as the head group instead of choline.
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol): Contains glycerol as the head group instead of choline.
Uniqueness
1,2-Dimyristelaidoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific membrane interactions and stability .
Properties
Molecular Formula |
C36H68NO8P |
|---|---|
Molecular Weight |
673.9 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[(E)-tetradec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C36H68NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h12-15,34H,6-11,16-33H2,1-5H3/b14-12+,15-13+/t34-/m1/s1 |
InChI Key |
AVCZHZMYOZARRJ-VFHCTZGBSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCC |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(2S)-4-ethylmorpholin-2-yl]-2-methylphenyl]-4-propan-2-ylbenzenesulfonamide;hydrochloride](/img/structure/B11938477.png)
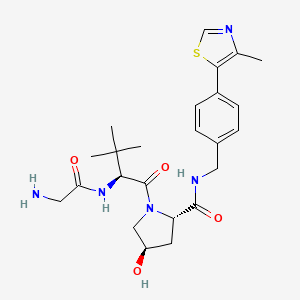

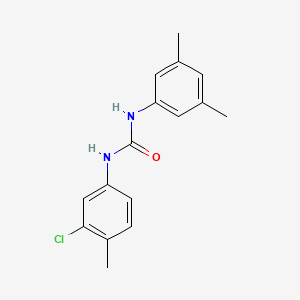
![9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide](/img/structure/B11938519.png)


![3-amino-6-(furan-2-yl)-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11938537.png)

